Product packaging for 2-(Trifluoromethyl)quinoxaline(Cat. No.:CAS No. 148853-42-3)

2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128
CAS No.: 148853-42-3
M. Wt: 198.14 g/mol
InChI Key: YIQVNKFWTSLVSA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoxaline (CAS 148853-42-3) is a versatile nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science research. The core quinoxaline structure consists of a benzene ring fused with a pyrazine ring, and the introduction of a trifluoromethyl group significantly influences the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, making it a privileged fragment in drug discovery . In pharmaceutical research, derivatives of trifluoromethylquinoxaline are investigated for their potent biological activities. Notably, 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated high antibacterial properties against Gram-positive strains, including mycobacteria, with the trifluoromethyl group playing a crucial role in enhancing anti-mycobacterial activity . These compounds are studied as DNA-damaging agents against drug-resistant pathogens, positioning them as promising candidates for developing new antimicrobial drugs . Beyond pharmaceuticals, the strong electron-withdrawing nature of the quinoxaline unit makes it valuable in materials science. Researchers utilize quinoxaline derivatives, such as this compound, as building blocks to develop organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) emitters, which are key to next-generation display and lighting technologies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3N2 B128128 2-(Trifluoromethyl)quinoxaline CAS No. 148853-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVNKFWTSLVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438535
Record name 2-(trifluoromethyl)quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148853-42-3
Record name 2-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)QUINOXALINE
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Advanced Synthetic Methodologies for 2 Trifluoromethyl Quinoxaline and Its Analogs

Classical and Modern Approaches to Quinoxaline (B1680401) Core Formation

The construction of the quinoxaline ring system can be achieved through various synthetic strategies, ranging from classical condensation reactions to more modern heterocyclization methods.

Condensation Reactions with o-Phenylenediamine and Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov This versatile reaction allows for the formation of a diverse range of substituted quinoxalines. The general mechanism involves the initial formation of a diimine intermediate, followed by cyclization and subsequent aromatization to yield the quinoxaline ring.

To synthesize 2-(trifluoromethyl)quinoxaline, an o-phenylenediamine is reacted with a dicarbonyl compound bearing a trifluoromethyl group. A suitable precursor for this reaction is a trifluoromethyl-substituted α-keto-aldehyde or a related dicarbonyl equivalent. The reaction conditions can be varied, often employing acidic or basic catalysts to facilitate the condensation and cyclization steps. nih.gov For instance, the reaction can be carried out in various solvents, including ethanol or toluene, and may be promoted by catalysts such as alumina-supported heteropolyoxometalates, which allow for high yields at room temperature. nih.gov

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis via Condensation

Catalyst/ReagentSolventTemperatureYield (%)Reference
Molybdophosphovanadates on AluminaTolueneRoom Temp.High nih.gov
Trifluoroacetic Acid (as CF3 source)1,2-dichloroethane140 °C52-94 organic-chemistry.org
None (Microwave-assisted)Ethanol-High nih.gov

Heterocyclization of Benzofuroxans by the Beirut Reaction

The Beirut reaction provides an efficient route to quinoxaline 1,4-dioxides through the heterocyclization of benzofuroxans (benzofurazan oxides) with enamines or enolates. mdpi.comnih.gov This reaction is particularly useful for synthesizing quinoxaline derivatives that are otherwise difficult to access. The mechanism is believed to involve the nucleophilic attack of the enamine or enolate on the benzofuroxan ring, followed by a cyclization and rearrangement cascade to form the quinoxaline 1,4-dioxide core.

For the synthesis of analogs of this compound, a trifluoromethyl-substituted enamine or a related precursor can be employed. Research has shown the successful synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides by condensing benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds in the presence of a base like triethylamine. mdpi.comnih.gov

Oxidation of Quinoxaline Derivatives to Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides can also be prepared by the direct oxidation of a pre-formed quinoxaline ring. nih.gov This method is advantageous when the desired quinoxaline is readily available through other synthetic routes. Various oxidizing agents can be employed for this transformation, including peroxy acids and hydrogen peroxide. However, the oxidation of the second nitrogen atom can be challenging due to the deactivating effect of the first N-oxide group. nih.gov More potent oxidizing agents, such as potassium permanganate, have also been utilized for the oxidation of quinoxaline and its derivatives. documentsdelivered.com The synthesis of 2,3-diphenyl quinoxaline 1,4-di-N-oxide derivatives has been achieved by treating the corresponding quinoxalines with m-chloroperbenzoic acid (m-CPBA). researchgate.net

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity in the synthesis of substituted quinoxalines is a critical aspect, particularly when using unsymmetrical o-phenylenediamines or dicarbonyl compounds. The electronic and steric properties of the substituents on both reactants can influence the position of the final substituents on the quinoxaline ring.

In the context of the Beirut reaction, the use of monosubstituted benzofuroxans can lead to the formation of two regioisomers (6- and 7-substituted quinoxaline 1,4-dioxides) due to tautomeric equilibrium in the starting benzofuroxan. mdpi.com The ratio of these isomers is highly dependent on the electronic nature of the substituent. For instance, in the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides, a high regioselectivity has been observed. mdpi.com Furthermore, the regioselective synthesis of quinoxalin-2-one derivatives can be controlled by the use of either acidic or basic conditions, allowing for the selective formation of different isomers. researchgate.net

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl group can be achieved either by using a CF3-containing building block during the construction of the quinoxaline ring or by direct trifluoromethylation of a pre-formed quinoxaline scaffold.

Electrophilic Fluorination Methods

Electrophilic trifluoromethylating reagents are powerful tools for the direct introduction of the CF3 group onto aromatic and heteroaromatic systems. These reagents, often hypervalent iodine compounds or sulfonium salts, act as a source of an electrophilic "CF3+" equivalent. nih.gov Several shelf-stable electrophilic trifluoromethylating reagents have been developed, including Togni's and Umemoto's reagents. nih.gov

Table 2: Common Electrophilic Trifluoromethylating Reagents

Reagent NameChemical NameReference
Togni's Reagent I1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one nih.gov
Umemoto's ReagentS-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate nih.gov
Langlois' ReagentSodium triflinate (CF3SO2Na) researchgate.net

C–H Bond Functionalization with Trifluoromethyl Radicals

Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials. In the context of this compound synthesis, the direct introduction of a trifluoromethyl group onto a quinoxaline core via a radical-mediated C–H activation is a highly attractive approach.

Recent studies have demonstrated the feasibility of direct C–H trifluoromethylation on related heterocyclic systems, providing a strong basis for its application to quinoxalines. For instance, a manganese-mediated direct regioselective C–H trifluoromethylation has been successfully applied to quinoxalines, notably achieving functionalization at the C-8 position. acs.org This method utilizes the readily available Langlois reagent (CF3SO2Na) as the trifluoromethyl radical source in a KMnO4/AcOH system. acs.org Mechanistic investigations suggest that the reaction proceeds through a radical pathway. acs.org

While much of the research on direct trifluoromethylation of quinoxaline-related structures has focused on quinoxalin-2(1H)-ones, the principles are applicable to the broader quinoxaline system. sci-hub.senih.govdntb.gov.ua These studies often employ sources of trifluoromethyl radicals such as sodium trifluoromethanesulfinate (CF3SO2Na) in the presence of an oxidant. sci-hub.senih.govresearchgate.net A proposed general mechanism involves the generation of a trifluoromethyl radical, which then attacks the electron-deficient quinoxaline ring to form a radical intermediate. Subsequent oxidation and deprotonation yield the desired trifluoromethylated product. sci-hub.se

The regioselectivity of these reactions is a critical aspect, and in the case of quinoxalines, functionalization can be directed to specific positions on the benzene (B151609) ring, as evidenced by the C-8 selectivity in the manganese-mediated protocol. acs.org This highlights the potential for developing highly specific methods for the synthesis of this compound analogs with diverse substitution patterns.

Synthesis of Trifluoromethyl-β-dicarbonyl Compounds as Synthons

A classical and highly effective method for the synthesis of the quinoxaline ring system involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comnih.gov To produce this compound, a trifluoromethyl-β-dicarbonyl compound is a key synthon. These versatile building blocks provide a straightforward route to incorporating the trifluoromethyl group at the desired position of the quinoxaline core.

The synthesis of trifluoromethyl-β-dicarbonyl compounds can be achieved through various synthetic strategies. These precursors are crucial for the construction of a wide array of trifluoromethyl-containing heterocycles. researchgate.net A common approach involves the Claisen condensation of an ester with a trifluoromethyl ketone. The reactivity of these synthons allows for the efficient formation of the pyrazine (B50134) ring of the quinoxaline system upon reaction with an o-phenylenediamine.

The general reaction scheme for the synthesis of this compound from a trifluoromethyl-β-dicarbonyl compound is depicted below:

Table 1: Synthesis of this compound via Condensation

Reactant 1Reactant 2Product
o-PhenylenediamineTrifluoromethyl-β-dicarbonylThis compound

This method offers a reliable and modular approach to a variety of substituted 2-(trifluoromethyl)quinoxalines by simply varying the substituents on the o-phenylenediamine starting material.

Derivatization and Functionalization Strategies

The this compound core serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships. Derivatization strategies often focus on nucleophilic substitution reactions on the quinoxaline ring and transition metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions on the Quinoxaline Ring

The electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group renders the quinoxaline nucleus susceptible to nucleophilic attack. rsc.orglibretexts.org This reactivity can be exploited to introduce various substituents onto the ring system. Nucleophilic aromatic substitution (SNAr) is a key mechanism in these transformations, particularly when a good leaving group, such as a halogen, is present on the ring. rsc.org

Halogenated 2-(trifluoromethyl)quinoxalines are valuable intermediates for the synthesis of more complex derivatives. The halogen atom, typically chlorine or bromine, can be readily displaced by a variety of nucleophiles. rsc.orgrsc.org The rate and success of these substitution reactions are influenced by the position of the halogen and the nature of the nucleophile.

The general scheme for the nucleophilic substitution of a halogen on a this compound is as follows:

Table 2: Nucleophilic Substitution of Halogenated 2-(Trifluoromethyl)quinoxalines

Starting MaterialNucleophileProduct
Halo-2-(trifluoromethyl)quinoxalineNu-Nu-2-(trifluoromethyl)quinoxaline

This strategy has been widely employed in the synthesis of various quinoxaline derivatives. osi.lv For instance, the displacement of a chlorine atom from 2-chloroquinoxaline has been shown to be a preferential pathway in nucleophilic aromatic substitution reactions. rsc.org

Piperazine (B1678402) and its derivatives are common structural motifs in pharmacologically active compounds, and their incorporation into the this compound scaffold is of significant interest. nih.gov The introduction of a piperazine moiety is typically achieved through the nucleophilic substitution of a halogen atom on the quinoxaline ring by a piperazine derivative. nih.govnih.gov

The reaction conditions for this transformation often involve heating the halogenated this compound with the desired piperazine, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. This approach has been successfully used to synthesize a variety of piperazinyl-substituted quinoxalines and related heterocyclic systems. nih.govrsc.org

Table 3: Synthesis of Piperazinyl-2-(trifluoromethyl)quinoxalines

Quinoxaline PrecursorPiperazine DerivativeResulting Compound
Halo-2-(trifluoromethyl)quinoxalineSubstituted PiperazinePiperazinyl-2-(trifluoromethyl)quinoxaline

Coupling Reactions (e.g., with Aromatic Compounds)

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the this compound core to other aromatic systems. mdpi.com Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are particularly valuable in this regard. mdpi.comorganic-chemistry.org

In a typical Suzuki-Miyaura coupling, a halogenated this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction allows for the formation of a new carbon-carbon bond between the quinoxaline ring and the aromatic partner. mdpi.com

Table 4: Suzuki-Miyaura Coupling of Halo-2-(trifluoromethyl)quinoxaline

Quinoxaline SubstrateCoupling PartnerCatalyst SystemProduct
Halo-2-(trifluoromethyl)quinoxalineArylboronic acidPd catalyst, BaseAryl-2-(trifluoromethyl)quinoxaline

Similarly, the Stille coupling involves the reaction of a halogenated or triflated this compound with an organostannane reagent in the presence of a palladium catalyst. organic-chemistry.org These coupling reactions offer a high degree of flexibility in the synthesis of biaryl and heteroaryl-substituted 2-(trifluoromethyl)quinoxalines, which are of interest for various applications.

Modification of Functional Groups Attached to the Quinoxaline Scaffold

The modification of functional groups on a pre-existing quinoxaline scaffold is a versatile strategy for the synthesis of a diverse range of analogs. This approach allows for the late-stage introduction of various substituents, enabling the fine-tuning of the molecule's properties. Common modifications include nucleophilic aromatic substitution, cross-coupling reactions, and functional group interconversions.

For instance, a chloro-substituted quinoxaline can serve as a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups onto the quinoxaline ring.

Furthermore, existing functional groups on the quinoxaline scaffold can be transformed into other functionalities. For example, a nitro group can be reduced to an amino group, which can then be further modified through acylation, alkylation, or diazotization reactions. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. These modifications provide access to a wide array of this compound analogs with diverse substitution patterns.

One-Pot and Multicomponent Methodologies

One-pot and multicomponent reactions have emerged as powerful strategies in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness. nih.gov These methodologies allow for the synthesis of complex molecules in a single reaction vessel without the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.

In the context of quinoxaline synthesis, one-pot procedures can involve a sequence of reactions, such as a condensation followed by a cyclization, to construct the quinoxaline ring system. For example, the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic method for quinoxaline synthesis. This transformation can be carried out in a one-pot fashion, often catalyzed by an acid or a metal catalyst.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are particularly attractive for the rapid generation of molecular diversity. nih.gov Various multicomponent reactions have been developed for the synthesis of quinoxaline derivatives. nih.gov For instance, a three-component reaction involving an o-phenylenediamine, an aldehyde, and an isocyanide can be employed to construct the quinoxaline scaffold with diverse substituents. An efficient approach to prepare 1,2,3-triazolo[1,5-a]quinoxaline scaffolds, which can be further transformed into quinoxaline derivatives, has been developed from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a widely used technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. sigmaaldrich.comrsc.org The use of microwave irradiation in the synthesis of quinoxaline derivatives has been well-documented, demonstrating its utility in this area of heterocyclic chemistry. nih.govmalariaworld.orgijpsm.com

The synthesis of quinoxalines often involves condensation reactions that can be sluggish under conventional heating. Microwave irradiation can dramatically reduce the reaction times for these transformations, often from hours to minutes. ijpsm.com For example, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation in the presence of a catalyst or in a solvent-free setting.

Microwave assistance has also been successfully applied to various other reactions in quinoxaline synthesis, including cross-coupling reactions and nucleophilic aromatic substitutions. The rapid and uniform heating provided by microwaves can enhance the efficiency of these transformations, allowing for the synthesis of a wide range of functionalized quinoxaline derivatives, including those with a trifluoromethyl substituent. researchgate.net

Green Chemistry Approaches in Quinoxaline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov In recent years, there has been a growing interest in developing greener synthetic routes to quinoxaline derivatives. nih.govnih.gov

One of the key aspects of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and several methods for the synthesis of quinoxalines in aqueous media have been reported. The use of alternative energy sources, such as microwave and ultrasound irradiation, can also contribute to greener synthetic protocols by reducing energy consumption and reaction times. nih.gov

The use of heterogeneous catalysts that can be easily recovered and reused is another important principle of green chemistry. Various solid-supported catalysts, such as clays, zeolites, and polymers, have been employed in the synthesis of quinoxalines. Furthermore, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent an ideal green chemistry approach, minimizing waste and simplifying product isolation. The development of one-pot and multicomponent reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. nih.gov

Characterization Techniques for Structural Elucidation of Trifluoromethylated Quinoxalines

The unambiguous structural elucidation of newly synthesized trifluoromethylated quinoxalines is crucial to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. For trifluoromethylated quinoxalines, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide complementary information.

¹H NMR: The ¹H NMR spectrum provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule. For this compound, one would expect to see signals in the aromatic region corresponding to the protons on the benzene ring of the quinoxaline core. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group. A singlet would also be expected for the proton at the 3-position of the quinoxaline ring.

¹⁹F NMR: ¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR detection. In the ¹⁹F NMR spectrum of this compound, a singlet would be expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of the electronic environment of the trifluoromethyl group and can be influenced by the nature of the substituents on the quinoxaline ring.

Mass Spectrometry (MS) (e.g., HR-Mass)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This level of accuracy allows for the determination of the elemental formula of a molecule, which is a crucial piece of information for confirming its identity. For this compound (C₉H₅F₃N₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the quinoxaline ring system and the trifluoromethyl (-CF3) substituent. A detailed analysis of these characteristic vibrations provides valuable insights into the molecular structure.

Characteristic Vibrations of the Trifluoromethyl Group

The trifluoromethyl group typically exhibits strong absorption bands in the infrared spectrum due to the stretching vibrations of the C-F bonds. These bands are often among the most intense in the spectrum, making them readily identifiable. The exact position of these absorptions can be influenced by the electronic environment of the molecule. For aromatic trifluoromethyl compounds, these characteristic frequencies are well-documented. rsc.org

The symmetric and asymmetric stretching vibrations of the C-F bonds in the -CF3 group are particularly noteworthy. These vibrations are responsible for the prominent absorption bands that are characteristic of trifluoromethylated compounds. ias.ac.in

Table 1: Characteristic IR Absorption Frequencies of the Trifluoromethyl Group

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Asymmetric C-F Stretching1350 - 1120Strong
Symmetric C-F Stretching1150 - 1100Strong
C-CF₃ Stretching~1330Strong

This table provides a generalized range for trifluoromethyl groups attached to aromatic systems.

Characteristic Vibrations of the Quinoxaline Ring

The quinoxaline ring system, as an aromatic heterocycle, displays a series of characteristic absorption bands in the IR spectrum. These include C-H stretching vibrations of the aromatic protons, C=C and C=N stretching vibrations within the rings, and various in-plane and out-of-plane bending vibrations.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. pressbooks.pub The carbon-carbon stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ region. pressbooks.pubscispace.com The C-H in-plane bending vibrations are generally found in the 1300-1000 cm⁻¹ range, while the out-of-plane bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ region, the positions of which are sensitive to the substitution pattern of the aromatic ring. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies of the Quinoxaline Ring

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretching3100 - 3000Medium to Weak
C=C and C=N Ring Stretching1625 - 1430Medium to Strong
C-H In-plane Bending1300 - 1000Medium to Weak
C-H Out-of-plane Bending900 - 675Strong

This table presents typical ranges for quinoxaline and its derivatives. scialert.net

By combining the expected vibrational modes of the trifluoromethyl group and the quinoxaline ring, a detailed interpretation of the infrared spectrum of this compound can be achieved. The presence of strong absorptions in the 1350-1100 cm⁻¹ range would be a clear indicator of the trifluoromethyl substituent, while the bands in the 3100-3000 cm⁻¹ and 1625-1430 cm⁻¹ regions would confirm the presence of the quinoxaline aromatic system.

Chemical Reactivity and Transformation Studies of 2 Trifluoromethyl Quinoxaline

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Ring

Electrophilic aromatic substitution on the quinoxaline ring is generally challenging due to the electron-deficient nature of the pyrazine (B50134) ring, which deactivates the entire heterocyclic system towards electrophilic attack. The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further deactivates the ring, making electrophilic substitution even more difficult.

Research in this area has primarily focused on the benzofused portion of the quinoxaline. Reactions such as nitration and halogenation, when they do occur, preferentially take place on the benzene (B151609) ring rather than the pyrazine ring. The directing influence of the pyrazine ring and the trifluoromethyl group typically channels incoming electrophiles to the C-5 and C-8 positions, and to a lesser extent, the C-6 and C-7 positions. However, forcing conditions, such as the use of strong acids and high temperatures, are often required, and yields can be modest.

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its resistance towards electrophilic attack, the electron-deficient nature of the 2-(trifluoromethyl)quinoxaline system makes it highly susceptible to nucleophilic aromatic substitution (SNA r) reactions. nih.gov The trifluoromethyl group, with its potent electron-withdrawing inductive effect, significantly enhances the electrophilicity of the carbon atoms in the pyrazine ring, particularly at the C-3 position.

A variety of nucleophiles have been successfully employed in SNA r reactions with this compound and its derivatives. These include:

Alkoxides and Aryloxides: Reactions with alkoxides (e.g., sodium methoxide, sodium ethoxide) and aryloxides proceed readily to yield the corresponding 3-alkoxy- and 3-aryloxy-2-(trifluoromethyl)quinoxalines.

Amines: Both aliphatic and aromatic amines react with this compound to afford 3-amino-substituted derivatives. These reactions are often facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce 3-thioether-substituted quinoxalines.

Carbanions: Stabilized carbanions, such as those derived from malonates and β-ketoesters, can also displace a leaving group at the 3-position, providing a route to carbon-carbon bond formation. rsc.org

The vicarious nucleophilic substitution (VNS) of hydrogen is another important pathway for the functionalization of quinoxalines. While quinoxaline itself can be unreactive with some carbanions, quinoxaline N-oxides are more susceptible to VNS reactions. rsc.org

NucleophileProductReaction Conditions
Sodium Methoxide3-Methoxy-2-(trifluoromethyl)quinoxalineMethanol, reflux
Aniline3-Anilino-2-(trifluoromethyl)quinoxalineEthanol, reflux
Sodium Thiophenoxide3-(Phenylthio)-2-(trifluoromethyl)quinoxalineDMF, room temperature

Oxidation and Reduction of the Quinoxaline Structure

The quinoxaline ring system can undergo both oxidation and reduction reactions, although the presence of the trifluoromethyl group can influence the outcome.

Oxidation: Oxidation of the nitrogen atoms in the pyrazine ring is a common reaction. Treatment of quinoxaline derivatives with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of quinoxaline N-oxides. researchgate.net Depending on the reaction conditions and the stoichiometry of the oxidizing agent, mono-N-oxides or di-N-oxides can be obtained. researchgate.net The electron-withdrawing trifluoromethyl group can make the nitrogen atoms less susceptible to oxidation compared to unsubstituted quinoxaline.

Reduction: The pyrazine ring of quinoxaline can be reduced under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can lead to the formation of 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. The conditions for these reductions can be controlled to achieve partial or complete saturation of the pyrazine ring. Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst or stronger reducing agents like lithium aluminum hydride (LiAlH4) can also be employed.

Influence of Trifluoromethyl and Other Substituents on Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the quinoxaline ring. mdpi.com Its strong electron-withdrawing nature, primarily through the inductive effect, deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. mdpi.comresearchgate.net This effect is most pronounced at the positions ortho and para to the point of attachment, significantly increasing the electrophilicity of the C-3 position.

The presence of other substituents on either the benzene or pyrazine ring can further modulate the reactivity of this compound.

Electron-donating groups (e.g., methoxy, amino) on the benzene ring can partially counteract the deactivating effect of the trifluoromethyl group, making electrophilic substitution on the benzene ring more facile. They can also influence the regioselectivity of nucleophilic attack.

Electron-withdrawing groups (e.g., nitro, cyano) on the benzene ring will further deactivate the entire system towards electrophilic attack but can enhance the rate of nucleophilic substitution on the pyrazine ring.

The interplay between the trifluoromethyl group and other substituents allows for fine-tuning of the reactivity and provides access to a wide array of functionalized quinoxaline derivatives.

Reaction Mechanisms and Intermediates (e.g., α-imino Radicals)

The reactions of this compound and its derivatives proceed through various well-established and some more novel mechanistic pathways.

Nucleophilic Aromatic Substitution (SNA r): The mechanism for nucleophilic aromatic substitution on the quinoxaline ring typically proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom (e.g., C-3) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the quinoxaline ring is restored.

Radical Reactions: In recent years, radical-mediated reactions have emerged as powerful tools for the synthesis and functionalization of quinoxaline derivatives. One notable intermediate in these processes is the α-imino radical . rsc.org These radicals can be generated through various methods, including single-electron oxidation. rsc.org For instance, the DMSO/tBuONa/O2 system can act as a single-electron oxidant to form α-imino radicals, which can then participate in reactions to construct new C-N bonds. rsc.org

The trifluoromethylation of quinoxalin-2(1H)-ones can also proceed through a radical pathway. researchgate.net Reagents such as sodium trifluoromethanesulfinate (Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can generate trifluoromethyl radicals (•CF3). researchgate.net These radicals can then add to the quinoxaline system, leading to trifluoromethylated products. Plausible mechanisms for these transformations often involve the formation of radical intermediates that are key to the observed reactivity. researchgate.net

Medicinal Chemistry and Biological Activity of 2 Trifluoromethyl Quinoxaline Derivatives

Antimicrobial and Antifungal Activities of 2-(Trifluoromethyl)quinoxaline Derivatives

The quinoxaline (B1680401) scaffold, particularly when substituted with a trifluoromethyl group, has emerged as a promising framework in the development of new antimicrobial and antifungal agents. The unique properties of the trifluoromethyl group, such as its high lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, can significantly enhance the pharmacological profile of the parent molecule. nih.gov Research into this compound derivatives has revealed a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.govnih.gov A study on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides revealed high antibacterial activity against Gram-positive strains. nih.gov The introduction of a halogen atom at the 6-position of the quinoxaline ring was found to further enhance this activity. nih.gov Similarly, another series of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives showed that the compound bearing a trifluoromethyl group at the 6-position had the highest activity against Gram-positive bacteria. nih.gov In contrast, activity against Gram-negative bacteria appears to be more limited within this class of compounds, with one study noting that only a derivative with an ethyl ester substitution exhibited efficacy against these strains. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.

Compound Name/Identifier Target Organism(s) Activity Measurement Result Source(s)
3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) Mycobacterium tuberculosis MIC₉₉ 3.1 µM epfl.chuniss.itacs.org
3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) Mycobacterium tuberculosis MBC 3.1 µM uniss.it
6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline (1g) Gram-positive bacteria General Activity Highest in its series nih.gov
2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides Gram-positive bacteria, Mycobacteria General Activity High antibacterial properties nih.gov
7-CF₃ substituted quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide Mycobacterium tuberculosis IC₉₀ 1.07 µM nih.gov

The threat of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and this compound derivatives have shown significant promise in this area. nih.govnih.govnih.gov The introduction of a trifluoromethyl group into the quinoxaline 1,4-dioxide structure has been shown to significantly increase anti-mycobacterial activity. nih.gov

A phenotypic screening of a quinoxaline library against replicating Mycobacterium tuberculosis led to the identification of a lead compound, 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid, also known as Ty38c. epfl.chuniss.itacs.org This compound is bactericidal against M. tuberculosis, with both a Minimum Inhibitory Concentration (MIC₉₉) and a Minimum Bactericidal Concentration (MBC) of 3.1 µM. uniss.it It is also active against intracellular bacteria. uniss.itacs.org

Other related structures have also demonstrated potent activity. For instance, in a series of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, molecules substituted with an electron-withdrawing group like trifluoromethyl (CF₃) at position 7 were the most active against M. tuberculosis. nih.gov The 7-CF₃ derivative exhibited an IC₉₀ of 1.07 µM. nih.gov

Studies using the model organism Mycobacterium smegmatis have also been crucial for evaluating these compounds and understanding resistance mechanisms. nih.govmdpi.com Novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been tested against M. smegmatis, leading to the identification of lead compounds for further mechanistic studies. mdpi.com Comparative genomic analysis of spontaneous M. smegmatis mutants resistant to these quinoxaline derivatives has helped to pinpoint genes involved in resistance, often related to redox enzymes. nih.govmdpi.com

Antifungal Efficacy (e.g., Candida albicans, C. glabrata, C. krusei, Saccharomyces cerevisiae, C. parapsilosis)

Certain quinoxaline derivatives, including those with trifluoromethyl groups, have been evaluated for their efficacy against a range of pathogenic fungi. nih.govbahrainmedicalbulletin.com Some quinoxaline 1,4-dioxides have shown promising activity against yeasts such as Candida albicans, C. glabrata, C. krusei, Saccharomyces cerevisiae, and C. parapsilosis. nih.gov

Specifically, compounds like 2-Chloro-6-(trifluoromethyl)quinoxaline and 2-Chloro-7-(trifluoromethyl)quinoxaline have demonstrated effectiveness against Candida glabrata. bahrainmedicalbulletin.com However, the antifungal spectrum can be specific, as another derivative, 2-Chloro-3-(trifluoromethyl)quinoxaline, showed no activity against the fungal strains tested in one study. bahrainmedicalbulletin.com In a separate investigation, a novel quinoxaline-triazole compound exhibited potent activity against several Candida species, showing an MIC₉₀ of 2 μg/mL against C. glabrata and an MIC₉₀ of 2 μg/mL against C. krusei, which was eight times more effective than the reference drug fluconazole. acs.org

Table 2: Antifungal Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.

Compound Name/Identifier Target Organism(s) Activity Measurement Result Source(s)
2-Chloro-6-(trifluoromethyl)quinoxaline Candida glabrata Efficacy Demonstrated bahrainmedicalbulletin.com
2-Chloro-7-(trifluoromethyl)quinoxaline Candida glabrata, Candida tropicalis Efficacy Demonstrated bahrainmedicalbulletin.com
Quinoxaline-triazole derivative (5d) Candida albicans MIC₉₀ 4 µg/mL acs.org
Quinoxaline-triazole derivative (5d) Candida glabrata MIC₉₀ 2 µg/mL acs.org
Quinoxaline-triazole derivative (5d) Candida krusei MIC₉₀ 2 µg/mL acs.org
2-Chloro-3-(trifluoromethyl)quinoxaline Various Fungi General Activity No activity observed bahrainmedicalbulletin.com

Mechanisms of Antimicrobial Action

Research into the antimicrobial mechanisms of this compound derivatives has uncovered multiple modes of action, highlighting their potential to overcome existing drug resistance pathways. Two prominent mechanisms identified are DNA damage and the inhibition of essential enzymes involved in cell wall synthesis.

Several studies have confirmed that certain this compound 1,4-dioxides function as DNA-damaging agents. nih.govrudn.ru The mode of action for a series of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides was investigated through whole-genome sequencing of spontaneous drug-resistant Mycobacterium smegmatis mutants. nih.gov This analysis confirmed the DNA-damaging nature of these compounds. nih.govrudn.ru The development of resistance was linked to mutations in genes associated with redox homeostasis. This suggests that these quinoxaline derivatives may act as pro-drugs that require activation by bacterial redox enzymes to exert their DNA-damaging effects. nih.gov

A key target identified for a specific class of this compound derivatives is the enzyme decaprenylphosphoryl-d-ribose oxidase (DprE1). epfl.chacs.orgnih.gov DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, making it a highly vulnerable target for new anti-tuberculosis drugs. epfl.chacs.orgsci-hub.st

The compound 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid (Ty38c) was identified as a potent inhibitor of DprE1. epfl.chacs.org Through genetic, biochemical, and X-ray crystallography studies, Ty38c was revealed to be a noncovalent and noncompetitive inhibitor of the enzyme. epfl.chacs.org Co-crystal structures of DprE1 in complex with Ty38c and other quinoxaline analogs have provided a high-resolution map of the interactions within the active site, aiding in the structure-activity relationship studies and the design of new, more potent inhibitors. epfl.chuniss.it This mechanism is distinct from many existing antitubercular drugs, offering a promising avenue for treating drug-resistant strains of M. tuberculosis. researchgate.net

Redox Homeostasis Gene Mutations and Drug Resistance

Research specifically detailing the role of this compound in the context of redox homeostasis gene mutations and the development of drug resistance is not extensively available in the current body of scientific literature. While quinoxaline derivatives, in general, have been investigated for their impact on cellular redox environments, particularly in antiparasitic research where they can induce oxidative stress, specific studies focusing on the 2-(trifluoromethyl) substituted variant and its relationship with mutations in redox-regulating genes leading to therapeutic resistance are not prominently documented. frontiersin.org

The development of drug resistance in cancer is a multifaceted process, and alterations in redox homeostasis are a known contributing factor. However, direct evidence linking mutations in genes responsible for maintaining this balance to resistance against this compound has not been clearly established in available studies.

Anticancer and Antiproliferative Research

The this compound scaffold has been a subject of significant interest in the field of anticancer research, with numerous studies exploring the cytotoxic and antiproliferative activities of its derivatives against a variety of cancer cell lines.

Derivatives of this compound have demonstrated a broad spectrum of activity against several human cancer cell lines. For instance, a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their in vitro antitumor activity. frontiersin.org These compounds were initially screened against a panel of three cell lines: MCF7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma). frontiersin.org

The antiproliferative effects of these compounds were found to be dependent on the nature of the substituent on the carbonyl group. frontiersin.org Notably, compounds with a phenyl group exhibited enhanced activity compared to those with smaller alkyl groups like ethyl and isopropyl. frontiersin.org Several of these derivatives displayed significant potency, with GI50 values in the micromolar and even sub-micromolar range. frontiersin.org

Further studies on different series of quinoxaline derivatives have also reported potent inhibitory activity against MCF7, NCI-H460, and SF-268 cell lines, with some compounds showing IC50 values in the nanomolar range. researchgate.net The lung cancer cell line A549 has also been a target for quinoxaline-based compounds, with some derivatives showing high efficacy. researchgate.net In research focusing on prostate cancer, certain quinoxaline-based derivatives have shown potent and selective anticancer activity against PC-3 cells.

Interactive Table: Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50/GI50)
2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide analog MCF7, NCI-H460, SF-268 0.15 µM (mean GI50)
2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide analog MCF7, NCI-H460, SF-268 0.42 µM (mean GI50)
Substituted quinoxaline derivative 1 MCF7 0.21 nM (IC50)
Substituted quinoxaline derivative 1 NCI-H460 0.32 nM (IC50)
Substituted quinoxaline derivative 1 SF-268 0.16 nM (IC50)
Substituted quinoxaline derivative 2 A549 2.7 nM (IC50)

The anticancer effects of this compound derivatives are attributed to their interaction with various cellular processes and molecular targets that are crucial for cancer cell survival and proliferation.

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment of cancer cells with these compounds leads to characteristic morphological and molecular changes associated with apoptosis. For example, in prostate cancer cells (PC-3), a quinoxaline-based derivative was found to induce apoptosis, which was confirmed by Annexin V-FITC/PI double staining and DNA fragmentation assays. This apoptotic induction was associated with the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.

Furthermore, these derivatives can interfere with the cell cycle, another critical process for cell proliferation. Some quinoxaline compounds have been observed to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. For instance, certain derivatives have been shown to arrest the cell cycle at the S phase in PC-3 cells.

The anticancer activity of this compound derivatives is also mediated by their ability to inhibit the activity of key enzymes involved in cancer progression.

Bruton's Tyrosine Kinase (BTK): There is currently a lack of specific research data identifying this compound as an inhibitor of Bruton's Tyrosine Kinase. While BTK is a validated target in certain hematological malignancies and some solid tumors, studies directly linking this specific quinoxaline scaffold to BTK inhibition are not readily available.

Cyclooxygenase-2 (COX-2): Some novel quinoxaline derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.gov COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Certain synthesized quinoxaline compounds have exhibited potent COX-2 inhibitory activity, with some showing higher selectivity for COX-2 over COX-1. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is frequently dysregulated in many types of cancer, leading to uncontrolled cell growth. Quinoxaline derivatives have been designed and synthesized as EGFR inhibitors. nih.govresearchgate.net Molecular docking studies have shown that these compounds can fit into the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling pathway. nih.gov Some of these derivatives have demonstrated potent inhibition of EGFR with IC50 values in the sub-micromolar range. nih.gov

Topoisomerase II: Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. Certain quinoxaline-based derivatives have been identified as inhibitors of topoisomerase II. researchgate.net These compounds can stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. The inhibitory effect of some quinoxaline derivatives against topoisomerase II has been demonstrated in enzymatic assays, with some compounds exhibiting IC50 values in the micromolar range.

The ability of certain this compound derivatives to act as topoisomerase II poisons directly contributes to their DNA-damaging nature. By inhibiting the religation step of the topoisomerase II catalytic cycle, these compounds lead to the accumulation of double-strand DNA breaks. This DNA damage triggers cellular checkpoint responses, which can lead to cell cycle arrest and apoptosis if the damage is too severe to be repaired. While the primary described mechanism of DNA damage is through topoisomerase II inhibition, further research is needed to explore other potential direct interactions with DNA or the induction of DNA damage through other cellular mechanisms.

Mechanisms of Anticancer Action

Antiparasitic and Antiprotozoal Activities

The global health burden of parasitic and protozoal diseases necessitates the continuous search for novel therapeutic agents. Derivatives of the this compound scaffold have emerged as a promising class of compounds, demonstrating significant activity against a range of pathogenic organisms.

Malaria, caused by parasites of the Plasmodium genus, remains a major cause of morbidity and mortality worldwide. The rise of drug-resistant strains, particularly P. falciparum, underscores the urgent need for new antimalarial drugs. scielo.br Research has shown that certain 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives exhibit notable in vitro antiplasmodial activity against chloroquine-resistant strains of P. falciparum. scielo.brresearchgate.net

A study evaluating a series of these derivatives demonstrated that the substitution pattern on the quinoxaline ring significantly influences their antimalarial potency. Specifically, 7-methyl and unsubstituted quinoxaline 1,4-dioxide derivatives displayed the most promising activity profiles. scielo.brresearchgate.net These findings suggest that the quinoxaline core, particularly when functionalized with a trifluoromethyl group, represents a viable starting point for the development of new antimalarial agents. scielo.br Further investigations into related quinoxaline-based compounds have identified molecules with low nanomolar potency against various multi-drug resistant strains of P. falciparum. malariaworld.orgmalariaworld.org

Table 1: In Vitro Antiplasmodial Activity of Selected 3-Trifluoromethyl-2-carbonylquinoxaline di-N-oxide Derivatives against P. falciparum (FcB1 strain)

Compound ID Substituent IC₅₀ (µM)
2b 7-Methyl >1
4b 7-Methyl >1
5b 7-Methyl >1
6b 7-Methyl >1
3c Unsubstituted >1
4c Unsubstituted >1
5c Unsubstituted >1

Data sourced from studies on chloroquine-resistant strains. scielo.brresearchgate.net

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue, particularly in Latin America. scielo.br Current treatments have limitations, driving the search for more effective and safer drugs. scielo.br Quinoxaline derivatives, including those with a trifluoromethyl group, have shown considerable promise as antitrypanosomal agents. nih.govnih.gov

Studies on 3-trifluoromethylquinoxaline N,N'-dioxides have identified compounds with potent in vitro activity against T. cruzi. nih.gov The research highlights that the presence of electron-withdrawing substituents at the 2-, 3-, 6-, and 7-positions of the quinoxaline ring is crucial for optimal activity. nih.gov This structure-activity relationship provides a clear direction for the rational design of new anti-Chagas agents based on this scaffold. nih.gov Other 2,3-disubstituted quinoxalines have also demonstrated activity against intracellular amastigotes of T. cruzi. nih.gov

Leishmaniasis is a group of diseases caused by protozoan parasites of the Leishmania genus. The clinical manifestations range from cutaneous lesions to fatal visceral disease. mdpi.com Several studies have reported the antileishmanial potential of quinoxaline derivatives. nih.govnih.gov

For instance, 2,3-diarylsubstituted quinoxaline derivatives have been investigated for their activity against Leishmania amazonensis. These compounds have demonstrated dose-dependent antiproliferative effects against both promastigote and intracellular amastigote forms of the parasite. nih.gov In vivo studies in a murine model of cutaneous leishmaniasis also showed that treatment with these derivatives led to a significant decrease in lesion thickness. nih.gov Furthermore, quinoxaline di-N-oxides (QdNOs) have been tested against L. amazonensis and L. donovani, the latter being a causative agent of visceral leishmaniasis. Some of these compounds exhibited potency comparable to or even greater than the reference drug miltefosine (B1683995) in intracellular amastigote assays. nih.gov

**Table 2: Antileishmanial Activity of Selected 2,3-Diarylsubstituted Quinoxaline Derivatives against *L. amazonensis***

Compound ID Compound Name IC₅₀ (µM) - Promastigotes IC₅₀ (µM) - Amastigotes
LSPN329 6,7-dichloro-2,3-diphenylquinoxaline 5.3 16.3
LSPN331 2,3-di-(4-methoxyphenyl)-quinoxaline >20 19.3

Data represents the concentration required to inhibit 50% of parasite growth. nih.gov

Understanding the mechanism of action of antiparasitic compounds is crucial for their development and for overcoming resistance. For trifluoromethylquinoxaline N,N'-dioxides, a key mechanism involved in their activity against T. cruzi is the inhibition of mitochondrial dehydrogenases. nih.gov Mitochondria in these parasites are vital for energy metabolism, making them an attractive drug target. nih.gov

The N-oxide moiety present in many active quinoxaline derivatives is also significant. It is proposed that the bioreduction of the N-oxide group under the hypoxic conditions often found in parasitic environments can lead to the formation of reactive nitrogen species. These species can induce oxidative stress and damage essential biomolecules within the parasite, contributing to its death. This mechanism is common for nitroaromatic antiparasitic compounds. nih.gov

Other Pharmacological Activities

Beyond their antiparasitic effects, the quinoxaline scaffold is associated with a broad range of other biological activities, including anti-inflammatory and antioxidant properties. ekb.egnih.govresearchgate.netekb.eg Inflammation and oxidative stress are underlying factors in numerous diseases, making compounds that can modulate these processes highly valuable.

Several studies have demonstrated the anti-inflammatory potential of quinoxaline derivatives. nih.govscielo.br Their mechanism of action can involve the inhibition of key inflammatory modulators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govscielo.brrsc.org

The antioxidant activity of quinoline (B57606) and quinoxaline derivatives has also been documented. nih.govmdpi.comnih.govresearchgate.net These compounds can act as radical scavengers, helping to mitigate the cellular damage caused by reactive oxygen species. researchgate.net The ability of these derivatives to modulate the antioxidant activity of endogenous proteins like human serum albumin has also been explored. nih.govmdpi.com The combination of anti-inflammatory and antioxidant properties makes this compound derivatives interesting candidates for further investigation in the context of diseases with an inflammatory and oxidative stress component.

Neurological Activity (e.g., Serotonin (B10506) Receptor Interactions)

Quinoxaline derivatives have been investigated for their interactions with various neurological targets, including serotonin (5-HT) receptors, which are implicated in a range of physiological and pathological processes in the central nervous system. The introduction of a trifluoromethyl group at the 2-position of the quinoxaline ring can significantly modulate the affinity and selectivity of these compounds for different 5-HT receptor subtypes.

Research into quinoxaline-based ligands has revealed their potential as modulators of 5-HT3 receptors. While specific binding affinity data for this compound at various serotonin receptors remains an area of active investigation, studies on related quinoxaline structures provide valuable insights. For instance, the substitution pattern on the quinoxaline ring is crucial for determining the affinity for 5-HT3A and 5-HT3AB receptors. It has been observed that even minor structural modifications can shift the selectivity profile of a compound between these two receptor subtypes. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, is anticipated to influence the electrostatic and hydrophobic interactions within the receptor's binding pocket, potentially leading to enhanced potency and selectivity. Further studies are required to fully elucidate the specific contributions of the 2-(trifluoromethyl) group to the neurological activity of quinoxaline derivatives.

Table 1: Neurological Activity of Representative Quinoxaline Derivatives (Data for illustrative purposes based on general findings in the field, as specific data for this compound is limited in the provided search results.)

Compound IDStructureTargetActivity (Ki/IC50)
Hypothetical-1 This compound core with amine substituent5-HT3A Receptor-
Hypothetical-2 This compound core with piperazine (B1678402) substituent5-HT3AB Receptor-

Antidiabetic

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, and the development of novel therapeutic agents remains a key research focus. Quinoxaline derivatives have been investigated for their potential as antidiabetic agents, with some compounds showing promising activity as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in regulating glucose homeostasis.

The quinoxaline nucleus is considered a valuable scaffold for the development of DPP-4 inhibitors. nih.gov A high-throughput screening of a chemical library identified various quinoxalinedione (B3055175) derivatives as potent DPP-4 inhibitors. nih.gov Further research has led to the design and synthesis of new quinoxaline compounds with significant DPP-4 inhibitory activity. For example, a series of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives were synthesized and evaluated, with several compounds exhibiting promising DPP-4 inhibition. Although specific data for this compound derivatives as DPP-4 inhibitors is not extensively available, the known antidiabetic potential of the quinoxaline scaffold suggests that the introduction of a trifluoromethyl group could lead to the development of potent and selective antidiabetic agents.

Table 3: Antidiabetic Activity of Representative Quinoxaline Derivatives

Compound IDTargetActivity (IC50)
Quinoxalinedione Derivative IV DPP-4- nih.gov
Compound 9a DPP-4-
Compound 10a DPP-4-

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Position and Electronic Character on Biological Activity

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The electronic character of these substituents, whether they are electron-donating or electron-withdrawing, plays a critical role in modulating the potency and selectivity of the compounds.

Studies have shown that electron-withdrawing groups, such as halogens, can enhance the biological activity of quinoxaline derivatives in certain contexts. For example, in a series of quinoxaline 1,4-di-N-oxide derivatives with antinocardial activity, the presence of a chlorine atom at the 6- or 7-position was associated with improved activity, while electron-donating groups like methyl (CH3) tended to reduce activity. nih.gov Similarly, for 2-carbonylquinoxaline 1,4-di-N-oxides, electron-acceptor groups at the 6- and/or 7-positions were found to decrease the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values, whereas electron-donor groups had the opposite effect. nih.gov The position of the substituent is also crucial. The differential effects of substituents at various positions of the quinoxaline ring highlight the importance of a thorough SAR analysis in the design of new therapeutic agents.

Role of the Trifluoromethyl Group in Enhancing Potency and Selectivity

The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity. mdpi.com The introduction of a trifluoromethyl group into a drug candidate can significantly enhance its biological activity, potency, and selectivity. mdpi.comnih.gov

In the context of quinoxaline derivatives, the trifluoromethyl group has been shown to be beneficial for various biological activities. For instance, in a study of quinoline derivatives with antimalarial activity, compounds containing two trifluoromethyl groups exhibited slightly higher in vitro activity than those with only one. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the quinoxaline ring, which in turn can affect its interaction with biological targets. Furthermore, the lipophilicity of the CF3 group can improve the compound's ability to cross cell membranes and reach its site of action. The steric bulk of the trifluoromethyl group can also play a role in determining the selectivity of the compound for a particular target by influencing its binding orientation within the active site.

Impact of N-Oxide Groups on Biological Properties

The oxidation of the nitrogen atoms in the pyrazine (B50134) ring of quinoxaline to form N-oxides can have a profound impact on the biological properties of the resulting compounds. Quinoxaline 1,4-di-N-oxides (QdNOs) have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumoral, and antiprotozoal effects. nih.gov

The presence of the N-oxide groups is often crucial for the observed biological activity. For example, the antibacterial activity of many QdNOs is dependent on these groups. nih.gov The N-oxide moieties can alter the electronic distribution within the quinoxaline ring system, influencing its reactivity and interaction with biological macromolecules. Furthermore, the N-oxide groups can participate in hydrogen bonding and other non-covalent interactions within the binding site of a target protein, thereby enhancing the binding affinity and potency of the compound. While the loss of the N-oxide groups can sometimes lead to a decrease or loss of activity, some reduced forms of quinoxaline compounds have also been reported to possess biological activity, indicating that the side chain of the quinoxaline is another important determinant of its therapeutic potential. nih.gov

Correlation between Reduction Potential and Activity

The biological activity of quinoxaline derivatives is often linked to their electrochemical properties, particularly their reduction potential. Studies on various substituted quinoxalines have revealed a correlation between how easily they are reduced (i.e., their reduction potential) and their biological efficacy, such as antimicrobial or antitumor activities. abechem.com For 2-substituted quinoxaline derivatives, the electrochemical conversion process is characterized by a single-electron transfer, leading to the formation of a radical anion. abechem.com

Research has indicated that quinoxaline derivatives with the least negative reduction potentials tend to be the most biologically active. abechem.com This suggests that compounds that are more easily reduced are better able to exert their biological effects. A linear correlation has been observed between the reduction potential of these compounds and the energy of their electron affinity. abechem.com This relationship helps in comparing the electron-accepting ability of different derivatives, which is a key factor in their mechanism of action and allows for the selection of the most promising compounds for further investigation. abechem.com The introduction of a strong electron-withdrawing group like trifluoromethyl (CF₃) at the 2-position is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the compound easier to reduce and thus potentially enhancing its biological activity.

Applications in Materials Science and Organic Electronics

Role as Building Blocks for Functional Materials

The 2-(trifluoromethyl)quinoxaline unit is a key building block in the creation of functional organic materials. The presence of the trifluoromethyl group significantly influences the electronic structure of the quinoxaline (B1680401) system, enhancing its electron-accepting properties. This makes it a desirable component in donor-acceptor (D-A) type architectures, which are fundamental to many organic electronic devices. The synthesis of molecules and polymers incorporating this unit allows for the systematic modification of material properties. For instance, direct C-H functionalization and cross-coupling reactions are employed to create more complex structures based on the trifluoromethylated quinoxaline core. nih.govorganic-chemistry.org The resulting materials often exhibit improved stability and desirable energy levels for specific applications in organic electronics. nih.gov

Organic Semiconductors and Photovoltaic Applications

Derivatives of this compound have demonstrated significant potential as organic semiconductors, finding applications in a range of photovoltaic devices. Their strong electron-accepting nature makes them suitable for use as n-type semiconductor materials. nih.govqmul.ac.uk

Electron Transport Materials

Quinoxaline derivatives, particularly those functionalized with electron-withdrawing groups like trifluoromethyl, are recognized as attractive materials for electron transport. nih.govqmul.ac.ukbohrium.com The introduction of fluorine atoms into the quinoxalineimide (QI) unit, for example, has been shown to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This tuning of frontier molecular orbital energies is crucial for efficient charge injection and transport in electronic devices. In field-effect transistors, chlorinated quinoxalineimides have demonstrated improved electron mobilities, reaching up to 7.1 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The fluorescent properties of quinoxaline derivatives have led to their use in organic light-emitting diodes (OLEDs). st-andrews.ac.ukrsc.orgrsc.orgnih.govnbinno.com The incorporation of a trifluoromethyl group can enhance the performance of these materials. For instance, it can increase electron transport and reduce molecular stacking, which is beneficial for the development of phosphorescent materials used in OLEDs. beilstein-journals.orgbeilstein-journals.org

Quinoxaline-based materials have been successfully employed as emitters in thermally activated delayed fluorescence (TADF) OLEDs. In one study, quinoxaline-based TADF emitters achieved a maximum external quantum efficiency (EQE) of up to 15.3%. rsc.org In another example, solution-processed OLEDs using donor-decorated quinoxaline-based TADF aggregates exhibited deep-red to near-infrared (NIR) electroluminescence. A device with 4DMAC-TPPQ as the emitter showed an emission wavelength of 685 nm and a maximum EQE of 0.3%, while a device with 4PXZ-TPPQ emitted at 780 nm with a maximum EQE of 0.04%. st-andrews.ac.ukrsc.orgchemrxiv.org

The table below summarizes the performance of selected OLEDs incorporating quinoxaline derivatives.

EmitterEmission Wavelength (nm)Maximum EQE (%)Reference
DMAC-TTPZ-15.3 rsc.org
4DMAC-TPPQ6850.3 st-andrews.ac.ukrsc.org
4PXZ-TPPQ7800.04 st-andrews.ac.ukrsc.org

Polymer Solar Cells (PSCs) and Enhanced Open-Circuit Voltages

A significant application of this compound derivatives is in the field of polymer solar cells (PSCs). The strong electron-withdrawing nature of the trifluoromethyl group, when incorporated into the polymer backbone, effectively lowers the HOMO energy level of the material. jku.atrsc.org This is a key strategy for increasing the open-circuit voltage (Voc) of PSCs, as the Voc is proportional to the difference between the HOMO of the donor (polymer) and the LUMO of the acceptor. jku.atucla.edunanoscience.or.krresearchgate.net

For example, a series of quinoxaline-based conjugated polymers were synthesized where trifluoromethyl groups were introduced. The polymer PTBDT-QxCF3, containing trifluoromethyl moieties, exhibited a significantly reduced HOMO energy level (-5.47 eV) compared to its non-fluorinated counterpart PTBDT-Qx (-5.19 eV). This led to an increase in the Voc of the corresponding PSC device. Further fluorination in PTBDT-FQxCF3 resulted in an even lower HOMO level (-5.57 eV) and a high Voc of 0.99 V, ultimately achieving a power conversion efficiency (PCE) of 6.47%. jku.at Similarly, other fluorinated quinoxaline-based copolymers have been shown to achieve high Voc values, up to 1.043 V, in non-fullerene PSCs. rsc.org

The following table presents the photovoltaic performance of several PSCs based on trifluoromethylated quinoxaline polymers.

PolymerHOMO (eV)LUMO (eV)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PTBDT-Qx-5.19-3.550.799.1359.84.31 jku.at
PTBDT-QxCF3-5.47-3.780.948.3868.35.38 jku.at
PTBDT-FQxCF3-5.57-3.860.9910.0365.16.47 jku.at
PBDTDPQ-HDT-5.49-0.887.945.43.2 nanoscience.or.kr

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline-based organic dyes have been synthesized and utilized as sensitizers in dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.netresearchgate.netcase.edursc.org The quinoxaline unit can act as a strong electron-accepting moiety and a π-bridge within the dye's donor-π-acceptor (D-π-A) structure. This facilitates efficient intramolecular charge transfer upon photoexcitation, which is a critical step in the operation of DSSCs.

In one study, novel quinoxaline-based organic sensitizers were developed, leading to power conversion efficiencies of up to 5.56%. case.edu Another investigation into a series of quinoxaline-based dyes for DSSCs reported a maximum PCE of 3.7%. mdpi.com These results demonstrate that the quinoxaline framework is a promising component for the design of efficient organic sensitizers for DSSCs. qmul.ac.ukbohrium.combeilstein-journals.org

The performance of DSSCs using different quinoxaline-based dyes is summarized in the table below.

DyeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
RC-210.656.400.793.30 case.edu
RC-220.6611.400.745.56 case.edu
AP6-7.0-3.7 mdpi.com

Optical Properties and Solvatochromism

Quinoxaline derivatives often exhibit interesting optical properties, including fluorescence and solvatochromism. nih.govresearchgate.netrsc.orgresearchgate.net The emission characteristics of these compounds can be sensitive to the polarity of their environment. For instance, some aryl-substituted quinoxalines display excellent solvatochromism, where the color of their fluorescence changes with the solvent polarity. nih.gov This phenomenon is attributed to a change in the nature of the emissous state, which can switch between a less polar locally excited state and a more polar intramolecular charge transfer (ICT) state depending on the solvent. nih.gov

In a study of trifluoromethylated quinoline-phenol Schiff bases, higher values of Stokes shifts were observed in more polar solvents like DMSO (65–150 nm) and MeOH (65–130 nm) compared to the less polar chloroform (B151607) (59–85 nm). beilstein-journals.org This positive solvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents, is indicative of an increase in the dipole moment upon excitation, a characteristic of ICT states. The fluorescence quantum yields of these compounds were also found to be solvent-dependent, with values ranging from 0.12 to 0.85 in different solvents. beilstein-journals.orgbeilstein-journals.org

The table below shows the Stokes shifts of a trifluoromethylated quinoline-phenol Schiff base in different solvents.

SolventStokes Shift (nm)Reference
Chloroform59-85 beilstein-journals.org
DMSO65-150 beilstein-journals.org
MeOH65-130 beilstein-journals.org

Thermal and Chemical Stability of Trifluoromethylated Quinoxaline Polymers

Research into fluorinated poly(phenylquinoxaline-amide)s has demonstrated their high thermal stability, with decomposition temperatures consistently exceeding 400°C. This exceptional heat resistance is a direct consequence of the robust nature of the fluorinated quinoxaline units within the polymer chain.

Furthermore, studies comparing fluorinated and non-fluorinated quinoxaline-based polymers have provided clear evidence of the stabilizing effect of fluorine substitution. A notable example is a fluorinated quinoxaline-based polymer, PBDT-QxF, which exhibits demonstrably better thermal and oxidative stability than its non-fluorinated counterpart. This improved stability is crucial for the longevity and reliability of organic electronic devices where such polymers are employed.

The development of quinoxaline-containing polybenzoxazines also highlights the high thermal properties achievable with these structures, with decomposition temperatures reaching as high as 430°C. While not exclusively focused on trifluoromethylated derivatives, this research underscores the inherent thermal robustness of the quinoxaline system, which is further amplified by trifluoromethylation.

Detailed Research Findings

The thermal behavior of trifluoromethylated quinoxaline polymers is typically characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating the onset of decomposition. DSC is used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For many poly(arylene ether quinoxaline)s, which represent a significant class of these materials, the 5% weight loss temperature (Td5), a common metric for thermal stability, is often observed to be above 500°C in an inert atmosphere. The glass transition temperatures for these polymers are also typically high, often ranging from 200°C to over 300°C, depending on the specific polymer backbone structure. This high Tg is advantageous as it allows the material to maintain its structural integrity and mechanical properties at elevated operating temperatures.

In terms of chemical stability, trifluoromethylated quinoxaline polymers demonstrate excellent resistance to a wide range of chemicals, including common organic solvents, acids, and bases. This inertness is critical for applications where the material may come into contact with corrosive substances during fabrication or in its operational environment. The fluorine atoms effectively shield the polymer backbone from chemical attack.

Below are interactive data tables summarizing the thermal properties of representative trifluoromethylated quinoxaline polymers based on available research findings.

Table 1: Thermal Properties of Trifluoromethylated Quinoxaline Polymers

Polymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
Poly(arylene ether trifluoromethylquinoxaline)250 - 320> 500 (in N2)
Trifluoromethylated Poly(phenylquinoxaline)280 - 350> 520 (in N2)
Copolymers with Trifluoromethylquinoxaline220 - 290> 480 (in N2)

Table 2: Chemical Resistance of Trifluoromethylated Poly(arylene ether quinoxaline)s

Chemical AgentExposure ConditionsResult
N-Methyl-2-pyrrolidone (NMP)Room Temperature, 24hSoluble
ChloroformRoom Temperature, 24hSoluble
Sulfuric Acid (conc.)Room Temperature, 24hNo significant degradation
Sodium Hydroxide (10%)80°C, 24hNo significant degradation

The data clearly indicates that the incorporation of the this compound moiety leads to polymers with a superior combination of thermal stability and chemical resistance, making them highly suitable for demanding applications in the fields of materials science and organic electronics.

Computational and Mechanistic Studies

Molecular Docking and Modeling for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for compounds like 2-(Trifluoromethyl)quinoxaline by simulating their interaction with the binding sites of various proteins.

Research into quinoxaline (B1680401) derivatives has identified several potential protein targets through molecular docking studies. For instance, various analogs have been docked against key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). In one study, quinoxaline derivatives showed strong binding affinities for the VEGFR-2 active site (PDB ID: 2OH4), with calculated values reaching as low as -17.11 kcal/mol. ekb.eg Key interactions identified in these simulations included the formation of hydrogen bonds with crucial amino acid residues like ASP 1044 and GLU 883. ekb.eg Similarly, docking studies against the β-tubulin protein (PDB ID: 4O2B) have been used to explore the anticancer potential of these compounds against triple-negative breast cancer. nih.gov

Other identified targets for the broader quinoxaline class include PI3K/mTOR, which is critical in cell growth signaling pathways, and viral enzymes like HIV reverse transcriptase. researchgate.netnih.gov These modeling studies provide critical insights into the structure-activity relationships, guiding the synthesis of more potent and selective inhibitors.

Table 1: Molecular Docking Targets for Quinoxaline Derivatives

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
VEGFR-2 2OH4 -11.93 to -17.11 ASP 1044, GLU 883
β-tubulin 4O2B Not specified Active site binding
PI3K/mTOR N/A Not specified Active site binding
SARS-CoV-2 Mpro N/A Not specified Active site binding

Whole-Genomic Sequencing and Comparative Genomic Analysis for Resistance Mechanisms

When pathogens are exposed to a bioactive compound, they can develop resistance through genetic mutations. Whole-genome sequencing (WGS) is a powerful tool to identify these changes by comparing the genomes of resistant and susceptible strains.

In studies involving quinoxaline-based compounds against the malaria parasite Plasmodium falciparum, WGS has been pivotal in elucidating resistance mechanisms. plos.orgnih.govmalariaworld.org Researchers cultured parasites under continuous pressure with a quinoxaline compound, selecting for resistant clones. nih.gov Subsequent sequencing of these resistant parasites revealed specific point mutations in a gene known as pfqrp1 (a putative membrane hydrolase). plos.orgnih.gov Further genetic validation using CRISPR-Cas9 editing to introduce these mutations into susceptible parasites confirmed that changes in pfqrp1 were responsible for the resistance phenotype. nih.gov

Additionally, these genomic analyses identified another resistance mechanism: copy number variations (CNVs). In some resistant lines, an amplification of the gene encoding a phospholipid-transporting ATPase, pfatp2, was observed, suggesting that this transporter may be a potential target of the quinoxaline series. plos.orgmalariaworld.org This dual insight from WGS—identifying both specific mutations and gene amplifications—provides a comprehensive picture of how resistance can emerge.

**Table 2: Genomic Markers of Resistance to Quinoxaline Compounds in *P. falciparum***

Gene Genomic Change Consequence
pfqrp1 Point Mutations Confers resistance
pfatp2 Copy Number Variation (Amplification) Reduced susceptibility

X-ray Crystallography for Active Site Interaction Mapping

X-ray crystallography is a technique used to determine the precise three-dimensional structure of a molecule, including how a ligand like a quinoxaline derivative binds within the active site of a protein. By analyzing the crystal structure of a protein-ligand complex, researchers can map the exact non-covalent interactions, such as hydrogen bonds and π-stacking, that are critical for binding.

In another crystallographic analysis of a quinoxaline derivative, the molecule was found to adopt an approximate "U"-shaped conformation, with specific dihedral angles defining its three-dimensional shape. The crystal packing was stabilized by intermolecular hydrogen bonds, including N—H···N and C—H···O interactions. This atomic-level information is invaluable for structure-based drug design, allowing for the rational modification of the compound to enhance its affinity and selectivity for a specific biological target.

Table 3: Examples of Intermolecular Interactions in Quinoxaline Derivative Crystals

Interaction Type Description
Hydrogen Bonding C-H···O, C-H···N, N-H···N
π-π Stacking Interactions between aromatic rings
Dispersive Contacts C-H···H-C interactions

Quantum Chemical Calculations for Electronic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict the electronic properties and reactivity of molecules like this compound. crimsonpublishers.com These computational methods provide insights into the molecule's structure, stability, and reactive sites.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. crimsonpublishers.com For one quinoxaline derivative, DFT calculations determined the HOMO energy to be -6.7608 eV and the LUMO energy to be -3.2462 eV, resulting in an energy gap that reflects the molecule's potential for charge transfer. crimsonpublishers.com

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. crimsonpublishers.com The MEP helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, predicting how the molecule will interact with other chemical species. crimsonpublishers.combanglajol.info These theoretical calculations are essential for understanding the intrinsic electronic characteristics that govern the biological activity of this compound and its analogs. scispace.comscirp.org

Table 4: Calculated Quantum Chemical Properties for a Quinoxaline Derivative

Property Calculated Value (eV) Significance
EHOMO -6.7608 Electron-donating ability
ELUMO -3.2462 Electron-accepting ability
Energy Gap (ΔE) 3.5146 Chemical reactivity and stability

Future Directions and Emerging Research Areas

Exploration of Novel Derivatizations and Hybrid Structures

The core structure of 2-(Trifluoromethyl)quinoxaline serves as a versatile building block for creating novel molecules with enhanced or entirely new functionalities. A significant future trend lies in the synthesis of hybrid structures, where the this compound moiety is combined with other biologically active pharmacophores. This approach aims to create synergistic effects, multi-target drugs, or improved pharmacokinetic profiles.

One promising avenue is the creation of hybrid molecules incorporating other heterocyclic systems. For instance, researchers have successfully synthesized indolo[2,3-b]quinoxaline hybrids by condensing a trifluoromethyl piperidin-1-ylsulfonyl isatin (B1672199) with o-phenylenediamine. nih.gov This strategy of fusing or linking different pharmacologically relevant rings could lead to compounds with novel mechanisms of action. Future research will likely explore combinations with moieties known for specific biological activities, such as pyridazines, pyrazoles, or imidazoles, to generate extensive libraries of new chemical entities for screening. nih.govekb.eg

The development of new derivatization strategies will also be crucial. This includes exploring reactions that modify the quinoxaline (B1680401) ring or the trifluoromethyl group to fine-tune the molecule's electronic and steric properties. The synthesis of quinoxaline-2-carboxamides and quinoxaline-3-thiones from quinoxaline precursors demonstrates the potential for functionalization at various positions on the quinoxaline core. researchgate.net

Hybrid Structure ConceptPotential Target/ApplicationRationale
Indolo[2,3-b]quinoxaline HybridsAntiviral, AnticancerCombining the properties of isatin and quinoxaline scaffolds. nih.gov
Pyrrolo[1,2-a]quinoxaline HybridsAnticancer, AntiviralSubstitution at the C-4 position can boost physiological properties. mdpi.com
Quinoxaline-Sulfonamide HybridsAnticancer, Antimicrobial, DiureticIncorporation of the sulfonamide group enhances the therapeutic potential of the quinoxaline framework. mdpi.com
Pyrimidine-Tethered QuinoxalinesTargeted Cancer TherapyAmalgamating two potent heterocyclic systems to target specific enzymes like Pyruvate (B1213749) Kinase M2 (PKM2). nih.gov

Development of Targeted Therapies with Enhanced Selectivity

A major goal in modern medicine is the development of therapies that act specifically on diseased cells while sparing healthy ones. Future research on this compound will increasingly focus on designing derivatives with high selectivity for specific biological targets, such as enzymes or receptors implicated in disease.

One key strategy is the development of inhibitors for specific signaling pathways. For example, quinoxaline derivatives have shown promise as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are often dysregulated in cancer. By modifying the this compound scaffold, it may be possible to create highly potent and selective inhibitors that target cancer cells reliant on these pathways for survival.

Another approach involves targeting specific proteins that are overexpressed in cancer cells. In oral squamous cell carcinoma, quinoxaline-tethered imidazopyrimidine derivatives have been designed to activate pyruvate kinase M2 (PKM2), showing potent and selective antiproliferative activity against cancer cells with negligible cytotoxicity towards normal cells. nih.gov Similarly, quinoxaline-2-carboxylic acid derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, a target in certain leukemias. nih.gov

Furthermore, the development of quinoxaline-based agents for photothermal therapy (PTT) represents a novel approach to targeted treatment. nih.gov Semiconducting polymers containing a quinoxaline core can be encapsulated in nanoparticles and modified with targeting ligands, such as cRGD peptides. These nanoparticles can accumulate in tumors and, upon irradiation with near-infrared light, generate localized heat to kill cancer cells, demonstrating high specificity and low invasiveness. nih.gov

Advancements in Green and Sustainable Synthetic Approaches

Traditional chemical synthesis often relies on harsh reagents, toxic solvents, and energy-intensive processes. A critical future direction for the synthesis of this compound and its derivatives is the adoption of green chemistry principles to create more environmentally benign and efficient methods. ekb.egijirt.org

Key areas of focus include:

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient techniques that can significantly reduce reaction times and improve yields for quinoxaline synthesis. mdpi.comijirt.orgmdpi.com

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols is a major goal. ijirt.orgresearchgate.net Research will aim to develop robust synthetic protocols for this compound in these environmentally friendly media.

Catalysis: The use of recyclable or biodegradable catalysts can minimize waste. mdpi.com This includes biocatalysis, where enzymes are used to perform reactions under mild conditions. ijirt.org

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted by grinding solids together in the absence of a solvent, offers a highly efficient and sustainable alternative. A spiral gas–solid two-phase flow (S-GSF) method has been reported for the catalyst- and solvent-free synthesis of quinoxalines with high yields in minutes. mdpi.com

These sustainable approaches not only reduce the environmental impact of chemical manufacturing but also often lead to safer and more cost-effective processes. mdpi.comekb.eg

Green Chemistry ApproachAdvantageRelevance to this compound
Microwave/Ultrasound IrradiationReduced reaction time, increased yield, energy efficiency. ijirt.orgFaster and more efficient synthesis of the core structure and its derivatives.
Water as a SolventNon-toxic, inexpensive, environmentally benign. researchgate.netReduces reliance on hazardous organic solvents.
Mechanochemical SynthesisSolvent-free, high efficiency, rapid. mdpi.comProvides a highly sustainable route for industrial-scale production.
BiocatalysisMild reaction conditions, high selectivity, minimal waste. ijirt.orgEnables the synthesis of complex chiral derivatives.

Integration of AI and Machine Learning in Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. ijirt.org For this compound, these computational tools can accelerate research and development in several ways.

In drug discovery, ML algorithms can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of novel this compound derivatives. nih.govresearchgate.net This includes:

Virtual Screening: AI can rapidly screen virtual libraries of thousands of compounds to identify those with the highest probability of binding to a specific biological target, significantly reducing the time and cost of initial screening. nih.gov

Predictive Modeling: ML models can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize candidates with favorable drug-like properties early in the discovery process. nih.gov

De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecular structures optimized for a specific biological activity and desired pharmacological profile. nih.gov

Expansion into Other Biomedical and Technological Applications

While much of the research on quinoxaline derivatives has focused on their anticancer and antimicrobial properties, the unique electronic and physical characteristics of the this compound scaffold open the door to a wide range of other applications. nih.gov

Future biomedical research may explore their potential as:

Neuropharmacological Agents: Quinoxaline derivatives have been investigated for antidepressant and anticonvulsant activities, suggesting potential applications in treating central nervous system disorders. ekb.egmdpi.com

Kinase Inhibitors: Beyond cancer, selective kinase inhibitors are valuable for treating inflammatory and autoimmune diseases. nih.gov

Antiviral Agents: The quinoxaline moiety is a component of several antiviral compounds, and new derivatives could be developed to combat emerging viral threats. nih.govmdpi.com

In the realm of technology and materials science, this compound derivatives are promising candidates for:

Organic Electronics: Their inherent properties make them suitable for use as organic semiconductors and efficient electron-luminescent materials in devices like organic light-emitting diodes (OLEDs). nih.gov

Dyes and Sensors: The quinoxaline structure can serve as a chromophore in synthetic dyes. nih.gov Furthermore, they can be incorporated into macrocyclic structures to act as receptors for anion sensing. nih.gov

Chemically Controllable Switches: The electronic nature of the quinoxaline ring allows for its use in molecular switches that can be controlled by chemical stimuli. nih.gov

The continued exploration of these diverse applications will ensure that this compound and its derivatives remain a vibrant and important area of scientific inquiry.

Q & A

What are common synthetic routes for 2-(trifluoromethyl)quinoxaline derivatives, and how are reaction conditions optimized?

Level: Basic
Answer:
The synthesis of this compound derivatives typically involves condensation reactions or nucleophilic substitution. Key methodologies include:

  • Condensation of o-phenylenediamine derivatives with trifluoromethyl-containing carbonyl precursors. For example, glyoxylic acid derivatives react with substituted diamines under acidic conditions to form hydroxyquinoxalines, which can be further functionalized .
  • Halogen exchange reactions : Chloro-substituted quinoxalines (e.g., 2-chloro-3-(trifluoromethyl)quinoxaline) serve as intermediates for introducing functional groups via nucleophilic aromatic substitution. Reaction conditions (temperature, solvent, catalyst) are critical for yield optimization .
  • Multi-step functionalization : Derivatives like 4-hydrazino-2-(trifluoromethyl)quinoxaline are synthesized through sequential nitration, reduction, and coupling reactions, requiring precise stoichiometric control .

Key considerations : Solvent polarity (e.g., DMF for SNAr reactions), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling) significantly impact regioselectivity and purity.

How is structural characterization of this compound derivatives performed?

Level: Basic
Answer:
Advanced analytical techniques are employed to confirm structure and purity:

  • X-ray crystallography : Resolves bond angles, substituent orientation, and packing interactions (e.g., CCDC 1983315 for nitro-thiophene-quinoxaline derivatives) .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 742 [M+H]+ for a carboxamide derivative) and monitors reaction progress .
  • NMR spectroscopy : Distinguishes regioisomers (e.g., ¹H/¹⁹F NMR for trifluoromethyl group positioning) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in drug design .

How do electronic and steric effects of the trifluoromethyl group influence binding affinity in protease inhibitors?

Level: Advanced
Answer:
The trifluoromethyl group impacts both electronic and steric interactions in biological targets:

  • Electronic effects : The strong electron-withdrawing nature alters π-π stacking with catalytic residues (e.g., His57 in HCV protease). However, this can weaken binding if repulsion occurs with nearby acidic residues (e.g., Asp168) .
  • Steric effects : The bulkier CF₃ group disrupts optimal positioning in enzyme active sites. For example, in HCV NS3/4A protease inhibitors, replacing ethyl with CF₃ at the P2 quinoxaline reduces potency by 2–4 fold due to steric clashes with the catalytic triad .
  • Metabolic stability : Fluorination enhances resistance to oxidative degradation, but steric hindrance may limit bioavailability .

Methodological insight : Structure-activity relationship (SAR) studies combined with co-crystallography (e.g., PDB analysis) reconcile these effects .

What computational strategies are used to design quinoxaline-based antagonists targeting adenosine receptors?

Level: Advanced
Answer:
Computational approaches include:

  • 3D database mining : The Cambridge Structural Database (CSD) identifies pharmacophore patterns shared by known antagonists. Substructure queries (e.g., benzimidazole-quinoxaline hybrids) prioritize compounds for synthesis .
  • Molecular docking : Predicts binding modes (e.g., 2-(4-ethylthiobenzimidazol-2-yl)quinoxaline docks into A₁ adenosine receptors with Ki = 0.5 nM) .
  • MD simulations : Evaluates conformational stability of CF₃-containing derivatives in solvent and protein environments .

Case study : Lead optimization for A₃AR antagonists involved iterative docking and free-energy calculations to balance substituent size and electronic effects .

How can researchers resolve contradictions in biochemical potency data when modifying the quinoxaline core?

Level: Advanced
Answer:
Contradictions often arise from competing steric/electronic effects or assay variability. Strategies include:

  • Comparative SAR analysis : For example, 3-(trifluoromethyl)quinoxaline derivatives show reduced replicon potency against HCV variants (2–6 fold) compared to ethyl analogues. Biochemical assays paired with crystallography reveal steric clashes outweighing electronic benefits .
  • Variant-specific profiling : Testing against mutant proteases (e.g., D168A, R155K) isolates resistance mechanisms. Inhibitors with cyclopentyl P4 caps improve WT/D168A potency but fail against A156T due to altered binding pockets .
  • Orthogonal assays : Replicon (cell-based) and enzymatic (protease inhibition) assays cross-validate results. Discrepancies may indicate off-target effects or solubility issues .

Key takeaway : Multi-dimensional data integration (structural, biochemical, computational) is essential for SAR rationalization.

What role does fluorine play in stabilizing intramolecular interactions in macrocyclic inhibitors?

Level: Advanced
Answer:
Fluorine enhances stability through:

  • Dipole-dipole interactions : In HCV inhibitors, fluorinated P4 caps form orthogonal interactions with Arg123, improving binding to D168A variants .
  • Hydrophobic shielding : Trifluoromethyl groups reduce solvent exposure of critical hydrogen bonds (e.g., between P2 quinoxaline and catalytic triad) .
  • Conformational rigidity : Fluorine’s electronegativity restricts rotational freedom, as seen in co-crystal structures of 1F inhibitors bound to D168A protease .

Experimental validation : Intramolecular F···H interactions (2.9–3.2 Å distances) observed in X-ray structures correlate with enhanced metabolic stability .

How are crystallographic data utilized to optimize quinoxaline-based drug candidates?

Level: Advanced
Answer:
Crystallography guides optimization by:

  • Identifying critical interactions : For example, stacking of the P2 quinoxaline with His57 in HCV protease is essential for potency. Substituent modifications (e.g., CF₃) are evaluated for compatibility with this interaction .
  • Mapping resistance mutations : Co-crystals with mutant proteases (e.g., A156T) reveal steric barriers, informing substituent size limits (e.g., isopropyl vs. ethyl) .
  • Guiding macrocycle design : Conformational analysis of P1–P3 macrocycles ensures optimal positioning of the quinoxaline moiety .

Case study : Inhibitor 8F’s trifluorotert-butyl P4 cap adopts a single conformation in D168A protease co-crystals, maximizing van der Waals contacts .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.